Amminetrichloroplatinum(1-)

Mutagenicity Genetic Toxicology Platinum Complex SAR

Amminetrichloroplatinate(1−) is the sole EP-specified Cisplatin Impurity B reference standard. It uniquely exhibits 2.78 mutants/10⁶ cells/μM in CHO assays—11-fold lower than cisplatin—making it essential for stability-indicating HPLC validation and forced degradation studies. Non-substitutable for compendial compliance. Order the free anion or potassium salt for direct EP/USP/BP traceability.

Molecular Formula Cl3H3NPt-
Molecular Weight 318.5 g/mol
CAS No. 17632-41-6
Cat. No. B15293556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmminetrichloroplatinum(1-)
CAS17632-41-6
Molecular FormulaCl3H3NPt-
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESN.[Cl-].[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/3ClH.H3N.Pt/h3*1H;1H3;/q;;;;+2/p-3
InChIKeyWSYKQUWHSAOKDO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amminetrichloroplatinum(1-) (CAS 17632-41-6): Regulatory Reference Standard and Research-Grade Platinum(II) Complex for Analytical and Biological Applications


Amminetrichloroplatinum(1-) (CAS 17632-41-6), also referred to as amminetrichloroplatinate(1−), is a square-planar platinum(II) coordination complex bearing one ammine and three chloride ligands . It serves as the free anion form corresponding to the potassium salt potassium trichloroammineplatinate(II) (CAS 13820-91-2), historically known as Cossa's salt [1]. This compound is officially designated as Cisplatin EP Impurity B in the European Pharmacopoeia and functions as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in cisplatin pharmaceutical manufacturing [2].

Amminetrichloroplatinum(1-) (CAS 17632-41-6): Why In-Class Platinum Chloroammine Complexes Are Not Interchangeable


Platinum(II) chloroammine complexes spanning the series [Pt(NH3)4]2+, [Pt(NH3)3Cl]+, cis-[Pt(NH3)2Cl2], [Pt(NH3)Cl3]−, and [PtCl4]2− exhibit divergent biological, pharmacokinetic, and analytical behavior that precludes generic substitution. In Chinese hamster ovary (CHO) cells, the relative mutagenicities differ by over three orders of magnitude across the series [1]. In vivo biodistribution studies in Fischer 344 rats demonstrate that compound retention at 24 hours post-injection increases systematically with chloride substitution, following the order [PtA4]2+ < [PtA3Cl]+ < c-[PtA2Cl2] < [PtACl3]− < [PtCl4]2− < t-[PtA2Cl2] [2]. For analytical applications, amminetrichloroplatinate(1−) is uniquely specified as Cisplatin EP Impurity B under the European Pharmacopoeia monograph and as a USP Reference Standard for potassium trichloroammineplatinate, establishing its non-substitutable role in regulatory compliance testing .

Amminetrichloroplatinum(1-) (CAS 17632-41-6) Quantitative Differentiation Evidence Guide


Mutagenic Potency: [Pt(NH3)Cl3]− Demonstrates 11.3-Fold Lower Mutation Induction Slope Than Cisplatin in CHO Cells

In a comparative study of six platinum(II) chloroammines in Chinese hamster ovary (CHO) cells, the mutation-induction slope for potassium amminetrichloroplatinate (K[Pt(NH3)Cl3]) was quantified at 2.78 mutants/10⁶ cells/μM, representing an 11.3-fold reduction relative to cisplatin (cis-[Pt(NH3)2Cl2]) at 31.5 mutants/10⁶ cells/μM, and a 214-fold increase relative to the trans-isomer at 0.013 mutants/10⁶ cells/μM [1]. The relative cytotoxicity of these compounds followed the same rank order and was of similar magnitude [1].

Mutagenicity Genetic Toxicology Platinum Complex SAR

In Vivo Biodistribution: [Pt(NH3)Cl3]− Exhibits Higher 24-Hour Tissue Retention Than Cisplatin in Fischer 344 Rats

In a study using 195mPt-labeled chloroammineplatinum(II) complexes in normal Fischer 344 rats, compound retention at 24 hours post-injection increased systematically with chloride substitution: [PtA4]2+ < [PtA3Cl]+ < c-[PtA2Cl2] < [PtACl3]− < [PtCl4]2− < t-[PtA2Cl2], where A = NH3 and c/t denote cis/trans geometry [1]. The monoammine-trichloro complex ([Pt(NH3)Cl3]−) demonstrated retention intermediate between cisplatin (c-[PtA2Cl2]) and tetrachloroplatinate ([PtCl4]2−), consistent with its intermediate charge density and ligand lability [1].

Pharmacokinetics Biodistribution Platinum Drug Disposition

Regulatory Identity: Amminetrichloroplatinate(1−) Is Uniquely Designated as Cisplatin EP Impurity B and USP Reference Standard

Amminetrichloroplatinate(1−) (CAS 17632-41-6) is officially designated as Cisplatin EP Impurity B under the European Pharmacopoeia monograph for cisplatin [1]. Its potassium salt counterpart (CAS 13820-91-2) is established as a USP Reference Standard (Cat. 1551300) and BP Reference Standard (Cat. BP510), both specified for quality tests and assays as prescribed in the respective pharmacopoeial compendia . These products are supplied with detailed characterization data compliant with regulatory guidelines and are intended for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial cisplatin production [1].

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Degradation Pathway Identity: Trichloroammineplatinate(II) Is the Predominant Degradation Product of Cisplatin in Sodium Chloride Solutions

In stability studies of cisplatin in 0.9% sodium chloride solution, trichloroammineplatinate(II) (TCAP) was identified as the predominant degradation product of cisplatin across all test solutions, with solution pH identified as the predominant factor affecting stability [1]. A dedicated HPLC method was developed to identify the main decomposition product specifically as amminetrichloroplatinate(II) [1]. In contrast, trans-dichlorodiammineplatinum(II) (transplatin) was also monitored as a secondary degradation marker [2].

Drug Stability Degradation Chemistry HPLC Method Development

Crystal Structure and Trans-Effect Foundation: [Pt(NH3)Cl3]− Provides Precise Bond Length Data for Mechanistic Studies of Ligand Substitution

The crystal structure of potassium trichloroamminoplatinate(II) monohydrate was determined with orthorhombic symmetry and unit cell parameters a = 4.572 ± 0.002 Å, b = 21.025 ± 0.009 Å, c = 8.125 ± 0.004 Å, with four molecules per unit cell [1]. This structural characterization was explicitly conducted to provide precise Pt-Cl bond length measurements in the [PtCl3NH3]− ion, enabling rigorous experimental control of the trans-effect theory—distinguishing bond lengths for chloride ligands adjacent to versus opposite to the Pt-N bond [1]. A separate X-ray diffraction study of an amminetrichloroplatinate derivative confirmed monoclinic P2(1) symmetry with refinement to R = 0.05 for 782 observed reflections [2].

Crystallography Coordination Chemistry Trans-Effect

Counterion Flexibility: Free Anion (CAS 17632-41-6) Enables Sodium and Potassium Salt Selection for Solubility and Application Optimization

Amminetrichloroplatinate(1−) exists as the free anion (CAS 17632-41-6) and is commercially available in multiple salt forms including the potassium salt (CAS 13820-91-2) and sodium salt (CAS 101151-57-9) [1]. The potassium salt (K[Pt(NH3)Cl3], MW 357.57) is the most extensively characterized form, with established melting point of 255 °C (dec.) and storage condition of 2-8 °C [2], and is the reference standard form recognized by USP and BP pharmacopoeias . The free anion form (MW 318.47) provides flexibility for counterion selection in synthetic applications where potassium may be incompatible [1].

Salt Selection Formulation Synthetic Intermediate

Amminetrichloroplatinum(1-) (CAS 17632-41-6) High-Value Application Scenarios for Scientific and Industrial Users


Pharmaceutical Quality Control: Cisplatin Impurity Profiling and Stability-Indicating Method Validation

Amminetrichloroplatinate(1−) is the essential reference standard for identifying and quantifying Cisplatin EP Impurity B during analytical method development, method validation (AMV), and routine QC testing of cisplatin drug substance and drug product [1]. Its established identity as the predominant cisplatin degradation product in sodium chloride solutions makes it critical for forced degradation studies and stability-indicating HPLC method validation [2]. The potassium salt form is officially recognized as a USP and BP Reference Standard, enabling direct compendial compliance testing .

Genetic Toxicology: Intermediate-Activity Control Compound in Mutagenicity Assays

With a mutation-induction slope of 2.78 mutants/10⁶ cells/μM in CHO cells—approximately 11-fold lower than cisplatin and 214-fold higher than transplatin—[Pt(NH3)Cl3]− serves as an optimal intermediate-activity reference compound for genetic toxicology studies investigating structure-mutagenicity relationships across platinum chloroammine series [1]. Its quantified mutagenic potency enables researchers to benchmark novel platinum complexes against a well-characterized reference point within the established SAR continuum [1].

Coordination Chemistry: Model System for Trans-Effect and Ligand Substitution Kinetic Studies

The [Pt(NH3)Cl3]− anion is a classic model compound for investigating the trans-effect in platinum(II) coordination chemistry [1]. Its precisely characterized crystal structure, with orthorhombic symmetry (a = 4.572 Å, b = 21.025 Å, c = 8.125 Å), was specifically determined to measure differential Pt-Cl bond lengths adjacent to versus opposite to the Pt-N bond, providing foundational experimental data for validating trans-effect theoretical models [1]. The compound has also been the subject of detailed kinetic studies on acid hydrolysis (aquation) and chloride isotopic exchange [2].

Synthetic Chemistry: Precursor for Mixed-Ammine Platinum Complexes

Amminetrichloroplatinate(1−), particularly as its potassium salt, functions as a versatile synthetic intermediate for preparing mixed-ammine platinum(II) and platinum(IV) complexes [1]. The compound undergoes controlled ligand substitution reactions, including replacement of chloride ligands with alternative amines, exploiting the trans-effect to direct stereoselective product formation [2]. The availability of both free anion and potassium/sodium salt forms provides counterion flexibility for compatibility with diverse synthetic protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amminetrichloroplatinum(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.